
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R)-1-(5-methylfuran-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (1R)-1-(5-methylfuran-2-yl)ethan-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-(5-methylfuran-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of (1R)-1-(5-methylfuran-2-yl)ethan-1-one to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Oxidation: (1R)-1-(5-methylfuran-2-yl)ethan-1-one
Reduction: this compound
Substitution: Products vary based on the substituent introduced
Applications De Recherche Scientifique
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes and receptors, to exert its effects. The exact mechanism of action is still under investigation and may vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(5-methylfuran-2-yl)ethan-1-one: This compound is the oxidized form of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol and shares a similar structure but with a ketone group instead of a hydroxyl group.
(1R)-1-(5-methylfuran-2-yl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group and may exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of a furan ring with a methyl group and an ethan-1-ol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(1R)-1-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |
Clé InChI |
NYWUEUASUFTGQW-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=CC=C(O1)[C@@H](C)O |
SMILES canonique |
CC1=CC=C(O1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
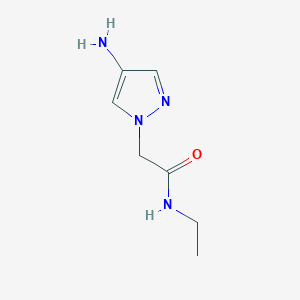
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
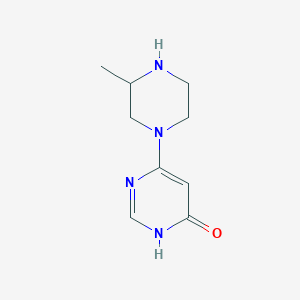


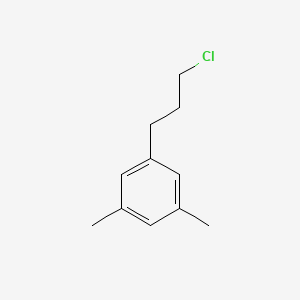
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
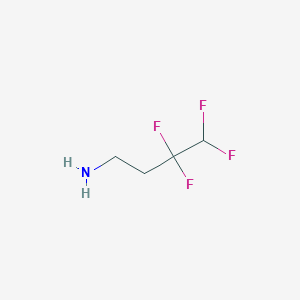
![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
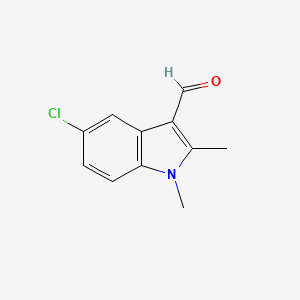

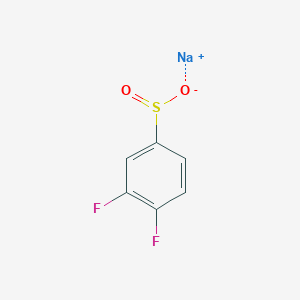
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
